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Compound of Interest

Compound Name: Ald-CH2-PEG4-Boc

Cat. No.: B15542288 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for Ald-CH2-
PEG4-Boc, a heterobifunctional PROTAC linker. The following sections detail the nuclear

magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental

protocols utilized for their acquisition. This document is intended for researchers, scientists,

and professionals in the field of drug development and chemical biology.

Chemical Structure and Properties
Ald-CH2-PEG4-Boc, with the chemical name tert-butyl (2-(2-(2-(2-(2-

oxoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable building block in the synthesis

of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal aldehyde

for conjugation, a tetraethylene glycol (PEG4) spacer to enhance solubility and flexibility, and a

Boc-protected amine for subsequent functionalization.

Property Value

Chemical Formula C₁₅H₂₈O₇

Molecular Weight 320.38 g/mol

CAS Number 1415329-20-2

Appearance Colorless to light yellow viscous liquid

Spectroscopic Data
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The structural integrity and purity of Ald-CH2-PEG4-Boc are confirmed through ¹H NMR and

LCMS analysis. The data presented below is consistent with the expected structure of the

molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the

hydrogen atoms within the molecule. The following table summarizes the key chemical shifts

and their assignments.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.74 s 1H -CHO

4.19 s 2H -OCH₂CHO

3.75 - 3.60 m 12H
PEG chain (-

OCH₂CH₂O-)

3.55 t, J=5.2 Hz 2H -CH₂NHBoc

3.32 q, J=5.2 Hz 2H -OCH₂CH₂NHBoc

1.44 s 9H Boc (-C(CH₃)₃)

Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LCMS) confirms the molecular weight of the

compound. The analysis typically shows the formation of adducts, most commonly with sodium

([M+Na]⁺).

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Calculated m/z for [C₁₅H₂₈O₇Na]⁺ 343.17

Observed m/z 343.2
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Experimental Protocols
The following are generalized protocols for the acquisition of NMR and LCMS data for

compounds such as Ald-CH2-PEG4-Boc.

¹H NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of Ald-CH2-PEG4-Boc is dissolved in 0.5-0.7

mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is used for data acquisition.

Data Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

Spectral Width: A spectral width of approximately 16 ppm is used.

Temperature: The experiment is conducted at room temperature (298 K).

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential

multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The resulting

spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Liquid Chromatography-Mass Spectrometry (LCMS)
Protocol

Sample Preparation: A stock solution of Ald-CH2-PEG4-Boc is prepared by dissolving 1 mg

of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol. This stock

solution is further diluted to a final concentration of approximately 10-20 µg/mL with the initial

mobile phase.
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization

(ESI) source is used.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is

commonly used.

Mobile Phase: A gradient elution is typically employed with Mobile Phase A consisting of

water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile with 0.1% formic

acid.

Gradient: A typical gradient might run from 5% to 95% B over 5-10 minutes.

Flow Rate: The flow rate is maintained at 0.2-0.4 mL/min.

Column Temperature: The column is maintained at a constant temperature, for instance,

40 °C.

Mass Spectrometer Settings:

Ionization Mode: ESI in positive ion mode is selected.

Capillary Voltage: Set to approximately 3-4 kV.

Gas Flow: Nitrogen is used as the nebulizing and drying gas at typical flow rates of 10-12

L/min.

Gas Temperature: The drying gas temperature is set to 300-350 °C.

Mass Range: The instrument is set to scan a mass range of m/z 100-1000.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical entity like Ald-CH2-PEG4-Boc.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15542288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Handling

Data Acquisition

Data Processing & Analysis

Final Reporting

Receive and Log Sample

Prepare NMR Sample Prepare LCMS Sample

1H NMR Data Acquisition LCMS Data Acquisition

NMR Spectrum Processing Mass Spectrum Analysis

Structure Confirmation

Generate Technical Report

Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow for Ald-CH2-PEG4-Boc.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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